

# Application Notes & Protocols: Evaluating Milvexian in a Rabbit Arteriovenous Shunt Model

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4] FXIa has emerged as a promising therapeutic target for anticoagulants because its inhibition may prevent thrombosis with a lower risk of bleeding compared to agents targeting the common pathway, such as Factor Xa or thrombin.[3][5][6] The rabbit arteriovenous (AV) shunt model is a widely utilized preclinical model to assess the antithrombotic efficacy of anticoagulants in a scenario that mimics venous thrombosis.[1] The thrombus formed in this model is composed mainly of red blood cells and fibrin, which is characteristic of human venous thrombi.[1] These notes provide a detailed protocol for evaluating milvexian in the rabbit AV shunt model, along with representative data and visualizations of the experimental workflow and underlying mechanism.

## **Mechanism of Action: FXIa Inhibition**

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It consists of the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. **Milvexian** specifically targets and inhibits FXIa, a critical enzyme in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of thrombin generation, thereby preventing pathological thrombus formation while having a minimal impact on normal hemostasis.[2][6] Consistent with this mechanism, **milvexian** 



selectively prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic pathway, without significantly affecting the prothrombin time (PT) or thrombin time (TT).[1][4][5]



Click to download full resolution via product page

Coagulation cascade showing Milvexian's inhibition of Factor XIa.

# **Experimental Protocols**

This section details the methodology for assessing **milvexian**'s antithrombotic effects in the rabbit AV shunt model.

#### **Animal Model**

- Species: Male New Zealand White rabbits.[7]
- Housing: Animals should be housed in accordance with the NIH Guide for the Care and Use
  of Laboratory Animals.
- Anesthesia: Anesthetize rabbits with an appropriate regimen, such as ketamine (50 mg/kg)
   and xylazine (10 mg/kg) administered intramuscularly, followed by a maintenance infusion.[7]

## **Arteriovenous (AV) Shunt Protocol**

The rabbit AV shunt model is established as previously described.[8]

Surgical Preparation: Place the anesthetized rabbit on a surgical board. Surgically expose
the left carotid artery and the right jugular vein.



- Cannulation: Cannulate the carotid artery and jugular vein with polyethylene tubing.
- Shunt Assembly: Create an extracorporeal shunt by connecting the arterial and venous cannulas with a central piece of silicone tubing (e.g., 8 cm length) that contains a thrombogenic surface, such as a silk thread or overlapping stents, to induce thrombus formation.[9]
- Blood Flow Initiation: Open the cannulas to allow blood to flow from the carotid artery through the shunt to the jugular vein.
- Thrombosis Period: Maintain blood flow through the shunt for a defined period (e.g., 40 minutes) to allow for thrombus development.
- Thrombus Removal: At the end of the period, clamp the cannulas, remove the central silicone tubing, and carefully extract the formed thrombus.
- Efficacy Measurement: Immediately weigh the extracted thrombus. This thrombus weight is the primary efficacy endpoint.[1][4]

## **Drug Administration**

- Vehicle Preparation: Prepare the vehicle solution. A common vehicle is 35% hydroxypropyl
   β-cyclodextrin in 10-mM phosphate buffer (pH 7.0).[1]
- Milvexian Dosing Solution: Prepare milvexian in the vehicle at the desired concentrations.
- Administration Regimen: Administer vehicle or drugs as an intravenous (IV) bolus followed by a continuous IV infusion to achieve steady-state plasma drug levels during the thrombosis period.[1][4]
  - Example Dosing: A 30-minute infusion can be initiated prior to the start of the AV shunt thrombosis.[1]

#### Pharmacodynamic (PD) and Bioanalytical Assessments

 Blood Sampling: Collect arterial blood samples into citrate tubes at baseline (before drug infusion) and at the end of the experiment.[10]



- Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
- Ex Vivo Coagulation Assays: Measure the following parameters using standard laboratory coagulometers:[1][4][10]
  - Activated Partial Thromboplastin Time (aPTT): To assess the intrinsic pathway.
  - Prothrombin Time (PT): To assess the extrinsic pathway.
  - Thrombin Time (TT): To assess the final step of fibrin formation.
- Bioanalysis: Determine plasma concentrations of milvexian using a validated liquid chromatographic tandem mass spectrometry (LC-MS/MS) method.[10]

# **Experimental Workflow**

The overall experimental sequence is visualized below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Milvexian used for? [synapse.patsnap.com]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals TH Open / Full Text [thieme-connect.com]
- 6. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating Milvexian in a Rabbit Arteriovenous Shunt Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#using-milvexian-in-a-rabbit-arteriovenous-shunt-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com